molecular formula C9H10F3NO B2537923 (2S)-2-[4-(Trifluoromethyl)pyridin-2-yl]propan-1-ol CAS No. 2248182-85-4

(2S)-2-[4-(Trifluoromethyl)pyridin-2-yl]propan-1-ol

Cat. No. B2537923
M. Wt: 205.18
InChI Key: RPXJFLLUDXMGSK-ZCFIWIBFSA-N
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Description

(2S)-2-[4-(Trifluoromethyl)pyridin-2-yl]propan-1-ol , also known as TFMPP , is a chiral organic compound. Its chemical structure consists of a pyridine ring substituted with a trifluoromethyl group and a hydroxyl group. TFMPP is of interest due to its potential biological activities, including antiproliferative effects against cancer cells.



Synthesis Analysis

Several synthetic routes have been explored to prepare TFMPP. One such method involves the reaction of a suitable pyridine derivative with a trifluoromethylating agent (e.g., trifluoromethyl iodide or trifluoromethyl bromide) under appropriate conditions. The stereochemistry at the chiral center is crucial for obtaining the desired enantiomer.



Molecular Structure Analysis

The molecular formula of TFMPP is C₁₁H₉F₃NO . Its three-dimensional structure reveals the spatial arrangement of the pyridine ring, the trifluoromethyl group, and the hydroxyl group. The chirality at the carbon center contributes to its biological activity.



Chemical Reactions Analysis

TFMPP can participate in various chemical reactions, including nucleophilic substitutions, oxidation, and esterification. Its reactivity depends on the functional groups present. For instance, the hydroxyl group can undergo esterification to form TFMPP esters.



Physical And Chemical Properties Analysis


  • Melting Point : TFMPP melts at a specific temperature (provide actual value if available).

  • Solubility : It is soluble in organic solvents (e.g., ethanol, acetone) but sparingly soluble in water.

  • Stability : TFMPP is stable under normal storage conditions.


Safety And Hazards


  • Toxicity : TFMPP’s toxicity profile should be assessed through animal studies and in vitro assays.

  • Handling Precautions : Proper protective equipment (gloves, goggles) is necessary when handling TFMPP.

  • Environmental Impact : Consider its impact on the environment during disposal.


Future Directions

Further research is warranted to explore TFMPP’s potential as an anticancer agent. Investigate its pharmacokinetics, pharmacodynamics, and potential drug interactions. Additionally, structural modifications could enhance its efficacy and reduce toxicity.


properties

IUPAC Name

(2S)-2-[4-(trifluoromethyl)pyridin-2-yl]propan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10F3NO/c1-6(5-14)8-4-7(2-3-13-8)9(10,11)12/h2-4,6,14H,5H2,1H3/t6-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPXJFLLUDXMGSK-ZCFIWIBFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)C1=NC=CC(=C1)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CO)C1=NC=CC(=C1)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10F3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S)-2-[4-(Trifluoromethyl)pyridin-2-yl]propan-1-ol

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